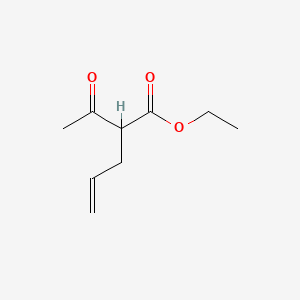

Ethyl 2-acetylpent-4-enoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10814. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-acetylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFNTFJUHTDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870683 | |

| Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-89-9 | |

| Record name | Ethyl 2-allylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-allylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-allylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylpent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ALLYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP070FK35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Aspects of β Ketoester Chemistry in Organic Synthesis

The β-ketoester functional group is a cornerstone of synthetic organic chemistry, valued for its dual reactivity. researchgate.net A β-ketoester is a compound containing both a ketone and an ester group, with the ketone's carbonyl positioned at the beta-carbon relative to the ester group. fiveable.me This specific arrangement confers unique chemical properties that are widely exploited in molecule construction.

The presence of two carbonyl groups enhances the acidity of the protons on the intervening α-carbon. This allows for easy deprotonation to form a stabilized enolate ion, which can act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.me The Claisen condensation, a classic reaction involving the condensation of two ester molecules, is a primary method for synthesizing β-ketoesters. researchgate.net Furthermore, β-ketoesters can undergo intramolecular cyclization, known as the Dieckmann condensation, to form five- or six-membered cyclic compounds, which are important frameworks for more complex molecules. researchgate.netfiveable.me

The utility of β-ketoesters extends to their role as precursors for ketones, esters, and carboxylic acids through reactions like hydrolysis and decarboxylation. nih.gov Their ability to serve as versatile intermediates makes them indispensable in the synthesis of complex natural products and pharmaceutical drugs. researchgate.netresearchgate.net

Strategic Importance of Allylic Functionality in Contemporary Organic Synthesis

The allyl group, with the structure -CH₂-CH=CH₂, is a substituent of significant strategic importance in modern organic synthesis. wikipedia.org Its defining feature is the "allylic position," which refers to the saturated carbon atom directly attached to a carbon-carbon double bond. wikipedia.orgallen.in This position exhibits unique reactivity due to its proximity to the π-system of the double bond.

A key aspect of the allylic functionality is the ability to form resonance-stabilized intermediates. When an allylic carbocation, radical, or anion is formed, the charge or unpaired electron is delocalized over the three-carbon system, which greatly increases its stability. allen.infiveable.me This stabilization makes allylic C-H bonds weaker than typical sp³ C-H bonds, rendering them more susceptible to reactions. wikipedia.org

Consequently, allylic carbons are highly reactive in a variety of transformations. youtube.com These include allylic substitution reactions, where a substituent on the allylic carbon is replaced, and allylic oxidations, which can introduce a hydroxyl group at the allylic position. wikipedia.orgallen.in The allylic group is a crucial feature in numerous natural products, including terpenes and carotenoids, and its unique reactivity is harnessed in many biological and synthetic chemical reactions. fiveable.meyoutube.com

Ethyl 2 Acetylpent 4 Enoate As a Key Building Block in Advanced Synthetic Methodologies

Conventional Alkylation Strategies

The most common and direct method for synthesizing this compound involves the C-alkylation of ethyl acetoacetate (B1235776). This strategy leverages the acidity of the α-hydrogen atoms of ethyl acetoacetate, which are situated between two carbonyl groups, facilitating the formation of a nucleophilic enolate ion. libretexts.orglibretexts.org

C-Alkylation of Ethyl Acetoacetate with Allyl Halides

The fundamental reaction for producing this compound is the alkylation of ethyl acetoacetate with an allyl halide, such as allyl bromide. core.ac.uknih.gov The reaction proceeds through the formation of an enolate from ethyl acetoacetate by a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic allyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgmasterorganicchemistry.comacs.orgvanderbilt.edu

The general mechanism involves the deprotonation of ethyl acetoacetate at the α-carbon, which is the carbon atom between the two carbonyl groups. This deprotonation is readily achieved due to the resonance stabilization of the resulting enolate ion. libretexts.org The subsequent nucleophilic attack on the allyl halide displaces the halide leaving group, yielding the desired this compound. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the C-alkylation of ethyl acetoacetate is highly dependent on the reaction conditions. Key factors that can be optimized include the choice of base, solvent, and temperature.

Base Selection: Strong bases are required to effectively deprotonate the β-keto ester. masterorganicchemistry.com Sodium hydride (NaH) is a commonly used strong base for this purpose, often used in a 60% dispersion in mineral oil. core.ac.uknih.gov The use of sodium ethoxide is also prevalent because it minimizes side reactions like transesterification. libretexts.org

Solvent Effects: The choice of solvent is crucial for the reaction's success. Anhydrous solvents are necessary to prevent the quenching of the enolate. Tetrahydrofuran (THF) is a frequently employed solvent, providing a suitable medium for the reaction to proceed. core.ac.uknih.gov Other solvents like acetone (B3395972) have also been reported. rsc.org

Temperature Control: The reaction is often initiated at a low temperature, such as 0 °C, during the addition of the base and the alkylating agent to control the exothermic nature of the reaction. core.ac.uknih.gov Subsequently, the reaction mixture is typically warmed to room temperature and may be stirred overnight to ensure completion. nih.gov In some procedures, the reaction mixture is refluxed to drive the reaction to completion. rsc.org

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Alkylating Agent | Temperature | Yield | Reference |

| 1 | NaH (60% dispersion) | THF | Allyl bromide | 0 °C to room temperature | Not specified | core.ac.uk |

| 2 | NaH (60% dispersion) | THF | Allyl bromide | 0 °C to room temperature | Not specified | nih.gov |

| 3 | K₂CO₃ | Acetone | Allyl bromide | Reflux (80 °C) | 90% (for a similar compound) | rsc.org |

| 4 | LiOH | Water | Allyl bromide | Ultrasound bath | 90% | researchgate.net |

Analytical Verification of Synthesized this compound

Following the synthesis, the structural identity and purity of the resulting this compound must be confirmed through various analytical techniques. Spectroscopic methods are indispensable for this purpose. igntu.ac.inasianpubs.org

Spectroscopic Characterization Protocols for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the synthesized molecule. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum provides detailed information about the different types of protons and their neighboring environments. rsc.org Key signals for this compound include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. nih.govrsc.org The protons of the allyl group give rise to characteristic multiplets in the vinyl region (δ 5.67-5.77 ppm and δ 4.98-5.10 ppm) and a multiplet for the methylene group attached to the main chain (δ 2.42-2.47 ppm). nih.gov A singlet for the acetyl methyl protons (δ 2.18 ppm) and a doublet of doublets for the methine proton at the α-position (δ 3.73 ppm) are also observed. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org Characteristic peaks for this compound include signals for the carbonyl carbons of the ketone and ester groups, the carbons of the vinyl group, and the various aliphatic carbons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups. Additionally, characteristic peaks for C=C stretching of the alkene and C-O stretching of the ester will be present. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₄O₃), the molecular ion peak would correspond to a mass-to-charge ratio (m/z) of 170.21. chembk.comscbt.com Gas chromatography-mass spectrometry (GC-MS) can be used to both separate the compound from any impurities and obtain its mass spectrum. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Reference |

| ¹H NMR | δ 5.67–5.77 (m, 1H, CH₂CH CH₂), 4.98–5.10 (m, 2H, CH₂ CHCH₂), 4.07–4.15 (qd, 2H, CH₂ CH₃), 3.73 (dd, 1H, CH ), 2.42–2.47 (m, 2H, CH₂CHCH₂ ), 2.18 (s, 3H, COCH₃ ), 1.17 (t, 3H, CH₂CH₃ ) | nih.gov |

| ¹³C NMR | δ 200.7, 197.1, 193.5, 166.4, 157.4, 130.0, 120.5, 93.5, 62.4, 37.5, 30.3, 26.6, 25.8, 14.1 | rsc.org |

| IR | Presence of C=O (ketone and ester), C=C (alkene), and C-O (ester) stretching vibrations | nih.govmdpi.com |

| Mass Spec | Molecular Ion (M⁺) at m/z = 170.21 | chembk.comscbt.com |

Cyclization Reactions Leading to Heterocyclic Compounds

The molecular structure of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds. sioc-journal.cn The presence of both a β-ketoester moiety and a terminal double bond allows for intramolecular cyclization reactions, while the reactive carbonyl groups can participate in condensations and other ring-forming processes.

Synthesis of Substituted Quinolines from Ethyl 2-acetylpent-4-enoateCurrent time information in Bangalore, IN.researchgate.net

Substituted quinolines are a significant class of heterocyclic compounds with applications in medicinal chemistry. nih.govmdpi.com this compound can be used as a starting material to create quinoline (B57606) derivatives. nih.gov One approach involves the reaction of this compound with anilines to form an enamine intermediate. This intermediate can then undergo thermal or acid-catalyzed cyclization to yield 4-hydroxyquinolines. Subsequent modifications can be made, for instance, by converting the hydroxyl group to a chloro group, which can then be further substituted. nih.gov

For example, this compound and its derivatives can be reacted with aniline (B41778) to form enamines, which are then cyclized to produce 3-substituted 4-hydroxyquinolines. nih.gov These can be further converted to 4-chloroquinolines. nih.gov

Table 1: Synthesis of Quinolines from this compound Derivatives

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethyl-(4E)-2-acetyl-5-phenylpent-4-enoate | Aniline, then thermal cyclization | 2-Methyl-3-[(2E)-3-phenylprop-2-enyl]quinolin-4-ol | 56 |

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.orgtaylorandfrancis.comresearchgate.netconicet.gov.ar The mechanism typically involves an initial transesterification followed by intramolecular electrophilic attack on the activated phenol ring. wikipedia.org While the primary application of the Pechmann condensation is for coumarin (B35378) synthesis, analogous acid-catalyzed cyclizations of β-ketoesters with other nucleophilic partners, such as anilines, can lead to quinoline structures. In the context of this compound, its β-ketoester functionality allows it to participate in such acid-catalyzed cyclization reactions. When reacted with anilines under acidic conditions, a cyclization and dehydration sequence can occur, leading to the formation of substituted quinolines. The reaction conditions, such as the choice of acid catalyst and temperature, can influence the reaction's outcome and yield. arkat-usa.org

Formation of Furan (B31954) and Pyran Derivatives from Ethyl 2-acetylpent-4-enoatemdpi.comwikipedia.orgvhu.edu.vn

Substituted furans and pyrans are core structures in many natural products and biologically active molecules. vhu.edu.vnorganic-chemistry.orgscielo.br this compound serves as a valuable precursor for the synthesis of these heterocyclic systems. The γ,δ-unsaturation in the molecule allows for cyclization reactions to form six-membered pyran rings, while other transformations can lead to five-membered furan rings.

Molecular iodine has been demonstrated as an effective and mild catalyst for the cyclization of γ-alkenyl ketones and related substrates. vhu.edu.vniaea.orgnih.govmdpi.com This methodology offers a practical alternative to metal-catalyzed processes. vhu.edu.vn In the case of this compound and similar γ,δ-unsaturated β-ketoesters, iodine can catalyze a 6-endo-trig cyclization to produce dihydropyran derivatives. vhu.edu.vn These reactions are often performed under solvent-free conditions at room temperature, highlighting their practicality. vhu.edu.vn

The reaction of α-propargyl-β-ketoesters, which can be derived from ethyl acetoacetate, with iodine catalyst leads to the formation of substituted furans. vhu.edu.vn The proposed mechanism for pyran formation involves the activation of the double bond by iodine, followed by intramolecular attack of the enol oxygen and subsequent stabilization. For furan synthesis from α-propargyl substrates, a different pathway is likely, possibly involving intermolecular interactions. vhu.edu.vn

Table 2: Iodine-Catalyzed Cyclization Products

| Substrate Type | Catalyst | Product Type |

|---|---|---|

| γ,δ-Unsaturated β-ketoester | I₂ | Dihydropyran |

Research has shown that the catalyst loading and reaction time can be optimized to achieve good to excellent yields of the desired heterocyclic products. vhu.edu.vn For instance, a 15 mol % iodine catalyst loading has been found to be efficient for the synthesis of 3-carboxy-2,5-disubstituted furans. vhu.edu.vn

Pyrrole (B145914) Annulation Strategies Involving Ethyl 2-acetylpent-4-enoatenih.govmdpi.comvhu.edu.vn

Pyrrole derivatives are another important class of heterocycles with diverse biological activities. metu.edu.trrsc.org this compound can be utilized in annulation strategies to construct the pyrrole ring. These methods often involve the reaction of the β-dicarbonyl unit with amines or other nitrogen sources, followed by a cyclization step that incorporates the allylic portion of the molecule.

One strategy involves the initial formation of an enamine from this compound and a primary amine. mdpi.com This enamine intermediate can then undergo cyclization to form a pyrrole ring. The specific reaction conditions and catalysts employed play a crucial role in directing the reaction towards the desired pyrrole product.

Palladium catalysts are well-known for their ability to promote a wide range of C-C and C-N bond-forming reactions, making them highly valuable in the synthesis of complex molecules, including heterocycles. researchgate.netnih.govrsc.orgrsc.org In the context of pyrrole synthesis from this compound, palladium-catalyzed cascade reactions offer an efficient route. mdpi.com

A general approach involves the reaction of a 2-alkenyl-1,3-dicarbonyl compound, such as this compound, with a primary amine in the presence of a palladium catalyst like Pd(TFA)₂. mdpi.com This process can proceed through a "one-pot" cascade of enamine formation, followed by an amino-alkene cyclization. mdpi.com The proposed mechanism involves the formation of a Pd-alkyl intermediate, which then undergoes β-hydride elimination and reinsertion steps to ultimately form the pyrrole ring, with the palladium(0) being reoxidized to palladium(II) by an oxidant like oxygen. mdpi.com This method allows for the synthesis of highly substituted pyrroles in moderate to excellent yields. mdpi.com

Table 3: Palladium-Catalyzed Pyrrole Synthesis

| Catalyst | Oxidant | Reaction Type | Product |

|---|

This strategy has been shown to be applicable to a diverse range of substrates, including those with different functional groups on the dicarbonyl compound and the primary amine. mdpi.com

Nucleophilic and Electrophilic Transformations of this compound

Enamine Formation through Condensation with Nitrogenous Bases

The reaction of aldehydes or ketones with secondary amines leads to the formation of enamines, which are unsaturated compounds containing both an amine and an alkene group. wikipedia.orgyoutube.com This transformation is a condensation reaction, typically acid-catalyzed, where a molecule of water is eliminated. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the secondary amine to the carbonyl carbon of the ketone or aldehyde, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration results in the formation of an iminium ion, which then loses a proton from an adjacent carbon to yield the enamine. libretexts.orglibretexts.org

In the context of this compound, the ketone carbonyl group can react with a secondary amine to form a corresponding enamine. This reaction introduces a nitrogen-containing functional group and modifies the electronic properties of the molecule, making the alkene component particularly nucleophilic. masterorganicchemistry.com

Oxidative C-O Coupling Reactions with Dicarbonyl Species

Intermolecular oxidative cross-coupling of enolates is a valuable method for synthesizing unsymmetrical 1,4-dicarbonyl compounds. researchgate.net These compounds are significant building blocks for various heterocyclic compounds and are found in numerous natural products and pharmaceuticals. researchgate.net The primary challenge in such reactions is achieving cross-selectivity over undesired homo-coupling. researchgate.net Research has shown that oxovanadium(V)-induced intermolecular oxidative cross-coupling of enolates can produce unsymmetrical 1,4-dicarbonyl compounds. researchgate.net This type of transformation could potentially be applied to the enolate form of this compound, coupling it with other dicarbonyl species.

Reductive Transformations of this compound

Chemoselective Reduction of Carbonyl Functions

The chemoselective reduction of carbonyl groups is a crucial strategy in organic synthesis, allowing for the transformation of one functional group while leaving others intact. nih.govscielo.org.mx Various reagents and catalytic systems have been developed to achieve this selectivity. For instance, diethylaluminum benzenethiolate (B8638828) can efficiently discriminate between aldehydes and other carbonyl functions, enabling the reduction of ketones and esters in the presence of aldehydes. nih.gov Similarly, systems like Zn(BH4)2/charcoal have shown chemoselectivity in the reduction of aldehydes over ketones. scielo.org.mx Other methods include the use of ruthenium trichloride (B1173362) with a resin-bound formate (B1220265) as a hydrogen donor, which selectively reduces aromatic aldehydes and 1,2-diketones without affecting aryl ketones. d-nb.info Catalytic systems involving magnesium, sioc-journal.cn iron, organic-chemistry.org and iridium organic-chemistry.org have also been developed for the chemoselective reduction of carbonyl compounds.

For this compound, a key challenge is the selective reduction of the ketone carbonyl in the presence of the ester functionality. Research has demonstrated that during the deallylation process using sodium borohydride (B1222165) in methanol, the carbonyl group of this compound can be reduced to a hydroxyl group. researchgate.net

Selective Deallylation Processes

Deallylation is a chemical process that involves the removal of an allyl group. This reaction is particularly useful in organic synthesis for deprotection strategies. Several methods exist for the deallylation of allyl ethers and esters. One such method involves using a catalytic amount of iodine in polyethylene (B3416737) glycol-400, which is an environmentally friendly approach that proceeds at room temperature with high selectivity. rsc.org

In the case of this compound, which is an α-allyl β-keto ester, deallylation can be achieved. A metal-free deallylation of diallyl carboxylic esters has been demonstrated using sodium borohydride in methanol. scribd.com This method has been successfully applied to this compound, resulting in C-deallylation. researchgate.netscribd.com

Biocatalytic Modifications of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes can be chemically modified to enhance their stability and functional properties for industrial applications. nih.gov These modifications can involve the reactive side chains of amino acids like amines and carboxylic acids. nih.gov

Enzymes, such as lipases, have been widely used in biocatalytic modifications. For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been used in the polycondensation of various monomers to produce polyesters and polyamides. mdpi.com While specific biocatalytic modifications of this compound are not extensively detailed in the provided search results, the principles of biocatalysis suggest potential applications. For instance, the ester group of this compound could be a target for enzymatic hydrolysis or transesterification. Similarly, the ketone functionality could potentially be reduced enantioselectively using specific ketoreductases. The alkene group might also be amenable to enzymatic modifications such as epoxidation or hydration.

Enantioselective Oxidation via Baeyer−Villiger Monooxygenases (BVMOs)

The enzymatic oxidation of this compound represents a significant advancement in the synthesis of chiral molecules. Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes, are particularly effective for this transformation. conicet.gov.arlibretexts.org These biocatalysts utilize molecular oxygen to insert an oxygen atom adjacent to a carbonyl group, converting ketones into esters. libretexts.orgnih.gov In the case of this compound, which is a β-ketoester, BVMOs catalyze its oxidation to an α-acylated hydroxyester.

Two specific BVMOs, 4-hydroxyacetophenone monooxygenase (HAPMO) and phenylacetone (B166967) monooxygenase (PAMO), have demonstrated high efficacy in the oxidation of racemic this compound. conicet.gov.aruni-greifswald.de Research has shown that both HAPMO and PAMO can completely oxidize the racemic starting material with excellent enantioselectivity, achieving an enantiomeric excess (ee) of ≥99% for the resulting (S)-ethyl 2-acetoxypent-4-enoate. conicet.gov.arcore.ac.uk This high degree of stereocontrol is a hallmark of BVMO-catalyzed reactions, offering a green chemistry alternative to traditional chemical methods that may employ hazardous peracids. core.ac.uk

The biocatalytic oxidation is typically conducted under mild conditions. For instance, reactions using PAMO are often performed at 30°C, while those with HAPMO are carried out at 20°C. core.ac.uk The process is highly selective, producing the (S)-enantiomer of the product. core.ac.uk The resulting product, (S)-ethyl 2-acetoxypent-4-enoate, is a valuable trifunctionalized building block for further chemical synthesis. core.ac.uk This enzymatic approach allows for the production of enantiopure α-hydroxyesters following a subsequent chemical hydrolysis step. conicet.gov.aruni-greifswald.de

Table 1: Performance of BVMOs in the Oxidation of Racemic this compound

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) of Product |

|---|---|---|---|---|

| HAPMO | rac-Ethyl 2-acetylpent-4-enoate | (S)-Ethyl 2-acetoxypent-4-enoate | ≥ 99 | ≥ 99% |

| PAMO | rac-Ethyl 2-acetylpent-4-enoate | (S)-Ethyl 2-acetoxypent-4-enoate | ≥ 99 | ≥ 99% |

Data sourced from references conicet.gov.arcore.ac.uk.

Deracemization and Chiral Resolution Applications

The highly enantioselective oxidation of this compound by BVMOs is a prime example of a dynamic kinetic resolution (DKR). conicet.gov.aruni-greifswald.de A standard kinetic resolution of a racemate has a maximum theoretical yield of 50% for a single enantiomer, as the enzyme selectively consumes one enantiomer, leaving the other one behind. However, in a DKR, the unreacted enantiomer is continuously racemized back to the racemic mixture in situ. conicet.gov.ar This allows the enzyme to continually convert the preferred enantiomer, theoretically enabling a 100% yield of a single enantiomeric product from the initial racemic mixture.

For this compound, the racemization of the substrate occurs spontaneously under specific reaction conditions. uni-greifswald.de The acidic nature of the α-hydrogen in this β-ketoester facilitates a keto-enol tautomerization, which is pH-dependent. At a pH of 9.0, the substrate racemizes, allowing the BVMO to selectively and continuously convert the (R)-enantiomer into the (S)-product. uni-greifswald.de

Studies tracking the progress of the PAMO-catalyzed biooxidation of racemic this compound illustrate the dynamics of this process. Initially, the reaction proceeds as a kinetic resolution, where the enantiomeric excess of the remaining (R)-8a substrate increases. core.ac.uk However, as the reaction progresses, the in-situ racemization becomes significant. The optical purity of the remaining substrate then diminishes while the enantiomeric excess of the (S)-product remains consistently high throughout the reaction. core.ac.uk This efficient coupling of selective oxidation and rapid racemization allows for the complete conversion of the racemic starting material into a single, highly enantiopure product. uni-greifswald.decore.ac.uk

Table 2: Time-Course Data for PAMO-Catalyzed Dynamic Kinetic Resolution of rac-Ethyl 2-acetylpent-4-enoate

| Time (hours) | Conversion of Substrate (%) | ee of Substrate (R)-8a (%) | ee of Product (S)-8b (%) |

|---|---|---|---|

| Initial | 0 | 0 | - |

| ~4 | 50 | ~20 | ≥ 99 |

| >4 | >50 | Decreasing | ≥ 99 |

This table represents the progression of the reaction as described in reference core.ac.uk.

Mechanistic Insights and Theoretical Studies of Ethyl 2 Acetylpent 4 Enoate Chemistry

Investigation of Reaction Mechanisms and Intermediates in Transformations

The reactivity of Ethyl 2-acetylpent-4-enoate is characterized by the interplay of its three functional groups: the ketone, the ester, and the terminal alkene. This structure allows for a variety of transformations, with reaction mechanisms often involving complex intermediates.

One of the key reactions of this compound is its use in the synthesis of heterocyclic compounds. For instance, it is a precursor for the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through a domino palladium-catalyzed reaction. In a study, the reaction of (1H-indol-2-yl)methyl acetate (B1210297) with this compound in the presence of a palladium catalyst yielded the corresponding product in good yield. ijcce.ac.ir The proposed mechanism for such transformations generally involves the formation of a palladium-π-allyl complex as a key intermediate. The regioselectivity of the nucleophilic attack on this intermediate is a critical factor determining the final product structure.

In palladium-catalyzed reactions, the nature of the active catalytic species and the intermediates is a subject of detailed investigation. It has been shown that anionic Pd(0) and Pd(II) complexes can act as crucial intermediates in Heck and cross-coupling reactions. nih.govsumitomo-chem.co.jp For example, tricoordinated anionic complexes like Pd(0)L2(OAc)⁻ are proposed as the effective catalysts rather than the commonly assumed neutral Pd(0)L2 complex. nih.govsumitomo-chem.co.jp The formation of these anionic species can influence the kinetics of oxidative addition and the subsequent steps of the catalytic cycle.

Furthermore, this compound can undergo cyclization reactions to form furan (B31954) and pyran derivatives. The iodocyclization of this compound, followed by an alumina-induced dehydroiodination, has been utilized for the synthesis of 3-ethoxycarbonylpyrroles and furans. chemrxiv.orgdivyarasayan.org The mechanism of iodocyclization typically proceeds through an iodonium (B1229267) ion intermediate, formed by the electrophilic attack of iodine on the double bond. The subsequent intramolecular attack by the enolate oxygen can lead to the formation of a five- or six-membered ring. The regioselectivity of this cyclization (5-exo-trig vs. 6-endo-trig) is a key aspect of the mechanistic investigation.

A summary of representative transformations and potential intermediates is presented in the table below.

| Transformation | Reagents/Catalyst | Key Intermediate(s) | Product Type |

| Domino Reaction | (1H-indol-2-yl)methyl acetate, Pd catalyst | Palladium-π-allyl complex | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one |

| Iodocyclization | I₂, NaHCO₃ | Iodonium ion | Iodinated furan/pyran derivative |

| Dehydroiodination | Al₂O₃ | - | 3-Ethoxycarbonyl furan/pyrrole (B145914) |

Application of Computational Chemistry (e.g., Density Functional Theory) for Reaction Pathways

While specific Density Functional Theory (DFT) studies exclusively focused on the reaction pathways of this compound are not widely available in the literature, the application of computational chemistry to analogous systems provides significant insights into the plausible mechanistic pathways. DFT calculations are a powerful tool for elucidating the geometries of transition states and intermediates, as well as for calculating the activation energies of different reaction channels. chemrxiv.org

For instance, DFT studies have been instrumental in understanding the mechanisms of palladium-catalyzed cyclization reactions. In related systems, DFT calculations have been used to explore the energetics of different cyclization modes (e.g., 5-exo vs. 6-endo) and to rationalize the observed regioselectivity. lookchem.com The calculations can help in understanding the role of the ligand, solvent, and other reaction parameters on the reaction outcome. A computational analysis of the palladium-catalyzed cyclization of propargylic carbonates, for example, has shown that the bite angle of the phosphine (B1218219) ligand critically influences the regioselectivity of the reaction. sumitomo-chem.co.jp

In the context of the synthesis of furan derivatives from related 2-alkenyl-1,3-dicarbonyl compounds, DFT studies have been conducted to investigate the intermediates and transition states of the reaction mechanism in detail. rsc.org Such studies can provide a detailed mechanistic profile and help in understanding the role of the catalyst and oxidants.

The general approach for applying DFT to study a reaction pathway of this compound would involve:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, intermediates, and transition states.

Frequency Analysis: Confirming the nature of the stationary points (minima or transition states) and obtaining zero-point vibrational energies.

Transition State Searching: Locating the transition state structures connecting reactants/intermediates and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state connects the correct reactant and product.

Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate to visualize the reaction pathway and determine the rate-determining step.

The table below illustrates the types of data that can be obtained from DFT calculations for a hypothetical reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant (this compound) | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 (e.g., for cyclization) | B3LYP/6-31G(d) | +25.0 |

| Intermediate 1 | B3LYP/6-31G(d) | +5.0 |

| Transition State 2 | B3LYP/6-31G(d) | +15.0 |

| Product | B3LYP/6-31G(d) | -10.0 |

Predictive Modeling for Reactivity and Selectivity based on Computational Analyses

Predictive modeling based on computational analyses is a frontier in chemical research, aiming to forecast the outcome of a reaction without performing it in the laboratory. While specific predictive models for the reactivity and selectivity of this compound have not been reported, the principles of such modeling can be discussed in the context of its chemistry.

Computational analyses, particularly DFT calculations, can provide quantitative data, such as activation energy barriers for different competing reaction pathways. This data can be used to predict the major product of a reaction under kinetic control. For example, in the cyclization of this compound, DFT calculations could predict whether the formation of a furan (5-exo-trig cyclization) or a pyran (6-endo-trig cyclization) derivative is more favorable by comparing the activation energies of the respective transition states.

Furthermore, computational models can be developed to predict the stereoselectivity of reactions. In the enzymatic oxidation of racemic this compound, which proceeds with high enantioselectivity, computational docking and molecular dynamics simulations could be employed to model the binding of the substrate to the enzyme's active site. lookchem.com This would help in understanding the origin of the observed stereoselectivity and could be used to predict the outcome for other related substrates.

The development of predictive models often involves a combination of quantum mechanical calculations and machine learning algorithms. divyarasayan.org For a compound like this compound, a predictive model for its reactivity in a specific class of reactions could be built by:

Creating a dataset of known reactions with their outcomes (e.g., yield, regioselectivity, stereoselectivity).

Calculating a set of molecular descriptors for the reactants and catalysts using computational chemistry.

Training a machine learning model (e.g., a neural network or a random forest) to find a correlation between the descriptors and the reaction outcomes.

Validating the model on a separate test set of reactions.

The following table provides a conceptual framework for how predictive modeling could be applied to a reaction of this compound.

| Reaction Parameter to Predict | Computational Method | Required Input Data | Potential Output |

| Regioselectivity (Furan vs. Pyran) | DFT | Geometries and energies of transition states | Predicted product ratio |

| Stereoselectivity in enzymatic reaction | Molecular Docking, MD Simulations | Crystal structure of the enzyme, substrate structure | Predicted major enantiomer and enantiomeric excess |

| Reaction Yield | QSAR, Machine Learning | Molecular descriptors, experimental reaction data | Predicted reaction yield under specific conditions |

Role of Ethyl 2 Acetylpent 4 Enoate in Advanced Chemical Synthesis

Building Block for Complex Natural Product Total Synthesis

The strategic importance of ethyl 2-acetylpent-4-enoate is prominently highlighted in its application as a starting material for the total synthesis of intricate natural products. Its reactive sites allow for a variety of chemical transformations, enabling chemists to construct complex molecular architectures.

Contribution to Alkaloid Core Structures

While direct total syntheses of specific alkaloids using this compound as a primary building block are not extensively detailed in the provided search results, its potential utility is evident. For instance, the synthesis of 3-allyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a nitrogen-containing heterocyclic core structure, was achieved by reacting 2-aminopyridine (B139424) with this compound. core.ac.uk This reaction demonstrates the compound's ability to participate in cyclization reactions to form foundational alkaloid-like frameworks. The synthesis of such heterocyclic systems is a critical step in the construction of more complex alkaloids, which are a class of natural products with significant biological activities. wiley-vch.dethieme-connect.deresearchgate.net

Precursor for Pharmacologically Relevant Molecules

This compound serves as a crucial starting point for the synthesis of molecules with potential therapeutic applications. Its adaptability allows for the creation of diverse molecular scaffolds that can be further elaborated into drugs.

Design and Synthesis of Potential Therapeutic Agents

The compound has been instrumental in the synthesis of novel quinoline (B57606) derivatives with antileishmanial activity. nih.gov In this research, this compound was a key starting material in a multi-step synthesis to produce 3-substituted 4-hydroxyquinolines and 3-substituted 4-chloroquinolines. nih.gov Several of these synthesized quinoline compounds demonstrated potent activity against Leishmania chagasi promastigotes, with some showing stronger antiparasitic effects than the standard drug, pentamidine. nih.gov This highlights the role of this compound in generating lead compounds for the development of new treatments for leishmaniasis.

Furthermore, this compound has been utilized in the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through domino palladium-catalyzed reactions. mdpi.comuniroma1.it This reaction demonstrates the compound's utility in constructing complex heterocyclic systems that are of interest in medicinal chemistry.

Intermediates for Proteasome Inhibitors

Proteasome inhibitors are a vital class of drugs used in cancer therapy, particularly for multiple myeloma. nih.govnih.govhtct.com.br this compound has been identified as a key intermediate in the synthesis of psoralen-based proteasome inhibitors. mdpi.com Specifically, it was used as a starting material to prepare a 7-hydroxycoumarin derivative, which was then further elaborated into psoralen (B192213) compounds designed to have inhibitory effects on the proteasome. mdpi.com The synthesis involved an initial alkylation of ethyl acetoacetate (B1235776) to form this compound, followed by a Pechmann condensation to create the coumarin (B35378) core. mdpi.com This work showcases the compound's importance in creating the essential molecular framework for this class of potential therapeutic agents.

Utility in Method Development for Novel Organic Reactions

Beyond its direct application in synthesizing target molecules, this compound is also a valuable substrate in the development and optimization of new synthetic methodologies. Its well-defined structure and reactivity allow researchers to test the scope and limitations of novel reactions.

The compound has been employed in studies focused on developing new trends in organic synthesis using oxidative enzymes. conicet.gov.ar Racemic this compound was shown to be completely oxidized by certain enzymes with excellent enantioselectivity, leading to the formation of α-acylated hydroxyesters. conicet.gov.ar These products can then be converted into enantiopure (S)-α-hydroxyesters, which are valuable chiral building blocks. conicet.gov.ar

Additionally, this compound has been used as a substrate in the development of iodine-catalyzed synthesis of substituted furans and pyrans. vhu.edu.vn It has also been utilized in the synthesis of benzofuran (B130515) and naphthofuran derivatives through iodocyclization and dehydroiodination reactions. researchgate.net These examples underscore the compound's role as a versatile tool for advancing the field of organic chemistry by enabling the exploration of new and efficient synthetic transformations.

Concluding Remarks and Future Research Perspectives

Innovations in Sustainable and Green Chemistry for Ethyl 2-acetylpent-4-enoate Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in the synthesis and transformation of chemical compounds, with a focus on minimizing environmental impact and maximizing efficiency. Future research in the context of this compound is expected to concentrate on several key areas of sustainable and green chemistry.

One of the primary goals is the development of synthetic pathways that exhibit high atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. beilstein-journals.orgmdpi.com Traditional chemical syntheses can generate significant amounts of waste in the form of byproducts. By designing reactions with high atom economy, researchers can minimize waste generation at the molecular level. mdpi.com

The use of renewable feedstocks is another critical avenue of exploration. The reliance on petroleum-based starting materials is a significant concern for environmental sustainability. Future research will likely investigate the use of biomass-derived platform molecules as precursors for the synthesis of this compound. This approach aligns with the broader goal of transitioning to a more sustainable chemical industry.

Furthermore, the development of environmentally benign reaction media is a key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or bio-based solvents. These alternative solvents can significantly reduce the environmental footprint of chemical processes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a promising sustainable approach. Enzymes operate under mild conditions of temperature and pressure and exhibit high selectivity, which can lead to cleaner and more efficient synthetic processes. The application of enzymes in the synthesis and transformations of this compound could offer significant advantages over traditional chemical methods.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.orgmdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials to reduce dependence on fossil fuels. |

| Benign Solvents | Utilizing water, supercritical fluids, or other environmentally friendly solvents to minimize pollution. |

| Biocatalysis | Employing enzymes as catalysts to achieve high selectivity and efficiency under mild reaction conditions. |

Development of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of reactions involving this compound.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov These catalysts offer several advantages, including low toxicity, stability, and the ability to perform a wide range of transformations. The application of organocatalysts to the synthesis and functionalization of this compound could lead to the development of more efficient and stereoselective methods.

Transition metal catalysis remains a dominant area of research. The development of novel ligands and catalyst systems can lead to unprecedented reactivity and selectivity. For instance, new palladium- or ruthenium-based catalysts could enable novel cross-coupling or metathesis reactions involving the double bond of this compound, opening up new avenues for its derivatization.

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field with significant potential for green chemistry. The use of photocatalysts could enable the activation of this compound under mild conditions, avoiding the need for high temperatures and harsh reagents.

The development of heterogeneous catalysts is another important research direction. These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling. The design of robust and highly active heterogeneous catalysts for the synthesis and transformations of this compound would be a significant advancement.

| Catalytic System | Potential Application for this compound |

| Organocatalysis | Asymmetric synthesis and functionalization. nih.gov |

| Transition Metal Catalysis | Novel cross-coupling and metathesis reactions. |

| Photocatalysis | Activation and transformation under mild conditions. |

| Heterogeneous Catalysis | Simplified product purification and catalyst recycling. |

Expanded Scope in Emerging Chemical Fields

The unique chemical structure of this compound, featuring multiple reactive sites, makes it a valuable building block for the synthesis of a wide range of complex molecules. Its potential applications in emerging chemical fields are a subject of ongoing interest.

In the field of materials science, the terminal double bond of this compound makes it a suitable monomer for polymerization reactions. This could lead to the development of novel polymers with tailored properties for various applications, such as advanced coatings, adhesives, and specialty plastics.

In drug discovery and medicinal chemistry, the scaffold of this compound can be used as a starting point for the synthesis of new biologically active compounds. Its functional groups allow for a variety of chemical modifications, enabling the creation of diverse molecular libraries for screening against different biological targets.

The compound is also a versatile intermediate in the synthesis of fine chemicals and agrochemicals. Its use in the synthesis of fragrances and flavorings has been noted, and its potential for the creation of new pesticides and herbicides with improved efficacy and environmental profiles is an area for future exploration. nih.gov

| Emerging Field | Potential Application of this compound |

| Materials Science | Monomer for the synthesis of novel polymers. |

| Drug Discovery | Scaffold for the synthesis of biologically active compounds. |

| Fine Chemicals | Intermediate in the synthesis of fragrances and other specialty chemicals. nih.gov |

| Agrochemicals | Building block for the development of new pesticides and herbicides. |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can accelerate the discovery of new reactions and optimize existing processes with unprecedented efficiency.

In the context of this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. This predictive power can help chemists to identify the most promising reaction conditions without the need for extensive trial-and-error experimentation. beilstein-journals.org

AI can also be used to design novel synthetic routes to this compound and its derivatives. By analyzing vast networks of chemical reactions, AI algorithms can identify non-intuitive pathways that may be more efficient or sustainable than traditional methods.

Furthermore, ML can be employed to optimize reaction conditions, such as temperature, pressure, catalyst loading, and solvent choice, to maximize product yield and minimize waste. This can lead to significant improvements in the efficiency and sustainability of chemical processes. beilstein-journals.org The use of computational chemistry, in conjunction with AI, can provide a deeper understanding of reaction mechanisms, which can further guide the development of more efficient and selective synthetic methods. nih.gov

| AI/ML Application | Benefit for this compound Chemistry |

| Reaction Outcome Prediction | Reduces the need for extensive experimental screening. beilstein-journals.org |

| Novel Synthetic Route Design | Identifies more efficient and sustainable synthetic pathways. |

| Reaction Condition Optimization | Maximizes product yield and minimizes waste generation. beilstein-journals.org |

| Mechanistic Understanding | Provides insights into reaction pathways to guide catalyst and process design. nih.gov |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-acetylpent-4-enoate, and how can reaction conditions be optimized for yield?

- Methodology : this compound is synthesized via esterification or transesterification reactions. Design of Experiments (DOE) frameworks are recommended to optimize parameters such as catalyst loading (e.g., acid/base catalysts), solvent polarity, temperature, and reaction time. For example, enzymatic routes using Baeyer-Villiger monooxygenases (BVMOs) like HAPMO or PAMO can achieve high yields (98%) under mild conditions . Kinetic studies (e.g., time-course monitoring via GC or HPLC) and statistical tools (ANOVA) are critical for identifying significant variables.

Q. How is the purity and stereochemical identity of this compound confirmed in synthetic workflows?

- Methodology : Combine chromatographic (HPLC/GC with chiral columns) and spectroscopic techniques. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of protons in stereoisomers. X-ray crystallography using SHELXL for refinement and ORTEP-III for graphical representation provides unambiguous structural confirmation, including bond angles and torsional strain analysis .

Advanced Research Questions

Q. What factors govern enantioselectivity in the enzymatic resolution of this compound, and how can competing pathways be minimized?

- Methodology : Enantioselectivity in BVMO-catalyzed dynamic kinetic resolution depends on substrate-enzyme docking (molecular dynamics simulations) and steric/electronic effects. Use stopped-flow spectroscopy to probe intermediate formation rates. Compare mutant enzyme variants via site-directed mutagenesis and assess enantiomeric excess (ee) using polarimetry or chiral HPLC. Contradictions in catalytic efficiency between studies may arise from differences in pH, cofactor availability (NADPH), or enzyme purity .

Q. How do intermolecular interactions influence the crystal packing of this compound, and what analytical tools are used to map these interactions?

- Methodology : Hydrogen bonding and van der Waals interactions can be analyzed via X-ray crystallography and graph set analysis (as per Etter’s formalism). Assign interaction patterns (e.g., R²₂(8) motifs) using software like Mercury. Differential Scanning Calorimetry (DSC) and Hirshfeld surface analysis further elucidate thermal stability and intermolecular contact contributions .

Q. What computational strategies are employed to model reaction mechanisms involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess solvent effects and conformational flexibility. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate mechanistic hypotheses .

Q. How can this compound serve as a trifunctionalized precursor in multi-step syntheses, and what are key challenges in regioselective transformations?

- Methodology : The α-acetyl, β-ketoester, and allyl groups enable diverse reactivity. For regioselective functionalization, employ protecting group strategies (e.g., silylation of the ketone) and evaluate selectivity via competitive reaction studies. Monitor intermediates using LC-MS and optimize conditions using response surface methodology (RSM). Challenges include steric hindrance at the α-position and retro-aldol side reactions .

Q. How should researchers resolve contradictions in reported catalytic data for this compound synthesis?

- Methodology : Conduct meta-analyses of published data to identify confounding variables (e.g., enzyme source, substrate concentration). Replicate experiments under standardized conditions and apply error analysis (standard deviation, confidence intervals). Use multivariate regression to isolate factors affecting yield or ee. Cross-validate findings with independent techniques (e.g., circular dichroism vs. chiral chromatography) .

Methodological Frameworks

- Experimental Design : Follow P-E/I-C-O (Population: substrate; Intervention: catalyst; Comparison: alternative methods; Outcome: yield/ee) to formulate testable hypotheses .

- Data Analysis : Use tools like OriginLab or Python’s SciPy for statistical modeling. For crystallographic data, SHELX suite and Olex2 provide refinement and visualization .

- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and declare uncertainties (e.g., R-factors in crystallography, confidence intervals in kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。